molecular formula C23H20INO B14184088 4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide CAS No. 847821-26-5

4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide

Cat. No.: B14184088
CAS No.: 847821-26-5
M. Wt: 453.3 g/mol
InChI Key: JCLAPNZHZMIYAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the reaction of 4-methoxynaphthalene with an appropriate ethenylating agent under controlled conditions to form the ethenyl intermediate.

    Quinolinium Core Formation: The intermediate is then reacted with a quinoline derivative in the presence of a methylating agent to form the quinolinium core.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted quinolinium and naphthalene derivatives.

Scientific Research Applications

4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and receptors, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

847821-26-5

Molecular Formula

C23H20INO

Molecular Weight

453.3 g/mol

IUPAC Name

4-[2-(4-methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium;iodide

InChI

InChI=1S/C23H20NO.HI/c1-24-16-15-18(20-8-5-6-10-22(20)24)12-11-17-13-14-23(25-2)21-9-4-3-7-19(17)21;/h3-16H,1-2H3;1H/q+1;/p-1

InChI Key

JCLAPNZHZMIYAZ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C4=CC=CC=C34)OC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.